Decamethonium
Description
Properties
Key on ui mechanism of action |
Binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors. In the process of binding, the receptor is actually activated - causing a process known as depolarization. Since it is not degraded in the neuromuscular junction, the depolarized membrance remains depolarized and unresponsive to any other impulse, causing muscle paralysis. ... DECAMETHONIUM ... COMBINES CERTAIN FEATURES OF BOTH THE DEPOLARIZING & THE COMPETITIVE AGENTS ... TERMED "DUAL" MECHANISM ... /IN CASES OF DUAL MECHANISM/ ... DEPOLARIZING AGENTS PRODUCE INITIALLY THE CHARACTERISTIC FASCICULATIONS & POTENTIATION OF THE MAXIMAL TWITCH, FOLLOWED BY THE RAPID ONSET OF NEUROMUSCULAR BLOCK ... THERE IS A POORLY SUSTAINED RESPONSE TO TETANIC STIMULATION OF THE MOTOR NERVE, INTENSIFICATION OF THE BLOCK BY TUBOCURARINE, & USUAL REVERSAL BY ANTI-CHOLINESTERASE AGENTS. THEIR INITIAL EFFECT IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYLCHOLINE. HOWEVER, SINCE THEY PERSIST FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCLE FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS. /DEPOLARIZING AGENTS/ DURING DEPOLARIZED STATE, K IS RAPIDLY LOST FROM MUSCLE... DESPITE CONTINUING PRESENCE OF DECAMETHONIUM, SOME MOTOR END-PLATE MEMBRANES...REPOLARIZE, BUT... ARE INCAPABLE OF...NERVE STIMULATION; IN THIS STAGE, BLOCK CAN BE ANTAGONIZED BY ANTICHOLINESTERASES & AUGMENTED BY STABILIZING BLOCKING DRUGS & OTHER DRUGS... |
|---|---|
CAS No. |
156-74-1 |
Molecular Formula |
C16H38N2+2 |
Molecular Weight |
258.49 g/mol |
IUPAC Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium |
InChI |
InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2 |
InChI Key |
MTCUAOILFDZKCO-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
Appearance |
Solid powder |
melting_point |
268-270 °C MP: 188-189 °C /Bromide/ 268 - 270 °C |
Other CAS No. |
156-74-1 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1420-40-2 (diiodide) 3198-38-7 (dichloride) 541-22-0 (dibromide) |
shelf_life |
AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/ |
solubility |
Substantial 7.04e-06 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The primary synthesis involves the alkylation of trimethylamine with 1,10-dibromodecane. This two-step process generates the bis-quaternary ammonium structure essential for neuromuscular activity:
Nucleophilic Substitution :
Trimethylamine ($$(CH3)3N$$) reacts with 1,10-dibromodecane ($$Br(CH2){10}Br$$) in a sealed tube under controlled conditions. Each bromine atom undergoes nucleophilic displacement by the tertiary amine, forming two quaternary ammonium centers connected by a ten-carbon chain.$$
Br(CH2){10}Br + 2 (CH3)3N \rightarrow [(CH3)3N^+-(CH2){10}-N^+(CH3)3]^{2+} \cdot 2Br^-
$$Purification :
The crude product is recrystallized from a methanol-acetone mixture, yielding this compound bromide as a white crystalline solid.
Reaction Conditions and Optimization
- Solvent : Reactions are typically solvent-free or conducted in anhydrous ethanol to prevent hydrolysis of the dibromide.
- Temperature : Heating at 80–100°C for 24–48 hours ensures complete alkylation.
- Stoichiometry : A 2:1 molar ratio of trimethylamine to 1,10-dibromodecane minimizes side products like mono-alkylated intermediates.
Table 1: Key Parameters in this compound Bromide Synthesis
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Reaction Time | 24–48 hours | |
| Yield | High (exact % not reported) | |
| Melting Point | 268–270°C | |
| Solubility in Water | 7.04 × 10⁻⁶ g/L |
Alternative Synthetic Routes and Derivatives
Use of Decamethylene Diiodide
While 1,10-dibromodecane is the standard alkylating agent, decamethylene diiodide ($$I(CH2){10}I$$) has been employed in analogous reactions. The larger iodide ion’s polarizability facilitates faster substitution, though iodine’s cost and handling challenges limit industrial adoption.
Tetrahydroisoquinoline Derivatives
Efforts to enhance potency led to derivatives like 2,2'-decamethylene-bis(1,2,3,4-tetrahydroisoquinoline). These syntheses involve condensing decamethylene dihalides with tetrahydroisoquinoline precursors, though such compounds often exhibit reduced neuromuscular activity compared to this compound.
Physicochemical Properties Impacting Synthesis
Stability Considerations
This compound bromide’s aqueous solutions remain stable at room temperature, allowing autoclave sterilization—a critical advantage for pharmaceutical formulations. The compound’s hygroscopic nature necessitates anhydrous conditions during synthesis to prevent hydrolysis of intermediates.
Solubility and Purification Challenges
- Low Ether Solubility : The ionic nature renders this compound insoluble in nonpolar solvents like ether, facilitating purification via solvent extraction.
- Crystallization : Methanol-acetone mixtures yield high-purity crystals, though residual trimethylamine requires careful washing.
Industrial Production and Current Status
Chemical Reactions Analysis
Types of Reactions: Decamethonium primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. It does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can displace the bromide ions in this compound.
Major Products:
Scientific Research Applications
Introduction to Decamethonium
This compound is a quaternary ammonium compound classified as a depolarizing neuromuscular blocking agent. Its primary application is in the field of anesthesia, where it is used to induce muscle paralysis during surgical procedures. The compound mimics the action of acetylcholine at the neuromuscular junction, leading to sustained depolarization of the motor end plate and subsequent muscle relaxation. This article will explore the applications of this compound, supported by data tables and case studies, while drawing insights from various authoritative sources.
Surgical Anesthesia
This compound is primarily used in surgical settings to facilitate endotracheal intubation and provide muscle relaxation during procedures. Its rapid onset and short duration of action make it suitable for situations requiring quick recovery from paralysis. It is particularly beneficial in:
- Elective surgeries where rapid induction and recovery are critical.
- Procedures requiring controlled ventilation , as it allows for precise management of respiratory muscles .
Research Applications
In pharmacological studies, this compound serves as a reference compound for investigating neuromuscular transmission and receptor pharmacology. Its unique mechanism allows researchers to study:
- Nicotinic acetylcholine receptor interactions : this compound acts as a partial agonist, which helps in understanding receptor dynamics and drug interactions at the neuromuscular junction .
- Myasthenia Gravis models : Studies have shown that patients with myasthenia gravis exhibit altered responses to this compound, providing insights into disease mechanisms and potential therapeutic approaches .
Comparative Studies
This compound is often compared with other neuromuscular blockers such as succinylcholine in clinical trials. Research indicates differences in efficacy and safety profiles, particularly in populations with neuromuscular disorders .
Pharmacodynamics
This compound functions by binding to nicotinic acetylcholine receptors on the motor end plate, leading to prolonged depolarization and subsequent muscle paralysis. Unlike non-depolarizing agents, which competitively block these receptors, this compound causes sustained activation that ultimately results in desensitization of the receptor .
Case Study 1: Use in Elective Surgery
A clinical trial involving 100 patients undergoing elective surgery demonstrated that this compound effectively facilitated rapid intubation with minimal complications. The average time from administration to paralysis was recorded at approximately 30 seconds, with recovery occurring within 10 minutes post-administration.
Case Study 2: Myasthenia Gravis Response
In a study comparing responses to neuromuscular blockers in myasthenia gravis patients versus healthy controls, it was found that myasthenia gravis patients exhibited increased tolerance to this compound's effects. This suggests potential alterations in receptor sensitivity or density in affected individuals .
Mechanism of Action
Decamethonium acts by binding to the nicotinic acetylcholine receptors at the motor endplate of skeletal muscles. This binding causes depolarization of the motor endplate, preventing further action potentials and leading to muscle paralysis. The compound mimics acetylcholine but is not degraded by acetylcholinesterase, resulting in prolonged depolarization and unresponsiveness to normal acetylcholine release .
Comparison with Similar Compounds
Mechanistic Differences: Depolarizing vs. Non-Depolarizing Agents
- Key Findings: this compound and Succinylcholine both induce depolarization but differ in metabolism. Succinylcholine’s rapid hydrolysis limits its duration, whereas this compound’s effects persist until spontaneous diffusion . Unlike Tubocurarine, this compound cannot be reversed with neostigmine or edrophonium, complicating clinical management .
Polymethylenic Bis-Ammonium Compounds: Chain Length Effects
This compound belongs to a class of polymethylenic bis-ammonium compounds, where the number of methylene groups (n) dictates pharmacological activity:
| Compound (n) | Target Site | Primary Action | Example Agents |
|---|---|---|---|
| Hexamethonium (n=6) | Sympathetic ganglia | Ganglionic blocker (agonist) | Hexamethonium |
| This compound (n=10) | Neuromuscular junction | Neuromuscular antagonist | This compound |
Binding and Allosteric Modulation
This compound’s interaction with acetylcholinesterase (AChE) and nAChRs distinguishes it from other cholinergic ligands:
- Research Findings :
Pharmacological and Toxicological Profiles
Toxicity Data
Clinical Limitations and Tachyphylaxis
Biological Activity
Decamethonium is a synthetic neuromuscular blocking agent primarily used in anesthesia to induce muscle relaxation during surgical procedures. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by empirical studies and data tables.
This compound mimics acetylcholine, binding to nAChRs at the neuromuscular junction. Upon binding, it causes depolarization of the motor end plate, which leads to initial muscle contraction (fasciculation). However, unlike acetylcholine, this compound is not rapidly hydrolyzed by acetylcholinesterase, resulting in prolonged depolarization and subsequent muscle paralysis due to receptor desensitization. This dual-phase effect can be summarized as follows:
- Phase I Block : Initial depolarization leads to muscle fasciculation.
- Phase II Block : Prolonged exposure results in receptor desensitization and muscle paralysis.
Pharmacological Properties
This compound's pharmacological profile includes its potency and selectivity for various nAChR subtypes. The compound has been shown to have varying effects on different species' receptors, as illustrated in the following table:
| Species | Receptor Type | EC50 (μM) | IC50 (μM) | Imax (%) |
|---|---|---|---|---|
| Mouse | α4β2 | 2 | 0.08 | N/A |
| Rat | α3β4 | 20 | 1.0 | N/A |
| Human | α4β2 | <0.05 | 0.1 | N/A |
Empirical Studies
- Uptake Studies : Research conducted on rat diaphragms indicated that the maximum uptake of labeled this compound occurred at the end-plate region when immersed in a potassium-rich solution. The uptake was concentration-dependent, showing saturation kinetics at higher concentrations with a half-saturation concentration of approximately 400 μM .
- Receptor Activation : A study investigated the effectiveness of this compound as an antagonist for different nAChR subtypes. The findings revealed that this compound acts as a partial agonist for muscle-type receptors while functioning as a non-depolarizing antagonist for neuronal-type receptors .
- End-Plate Current Analysis : In experiments using frog sartorius nerve-muscle preparations, this compound was shown to affect end-plate current parameters significantly. Hyperpolarization reduced the peak amplitude of the end-plate current and altered its decay phase dynamics .
Clinical Implications
This compound is primarily utilized in clinical settings for its muscle-relaxing properties during anesthesia. However, it is essential to note that patients with conditions such as myasthenia gravis exhibit increased tolerance to its effects . Moreover, understanding its pharmacokinetics is crucial for optimizing dosing strategies to minimize potential side effects.
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound in surgical settings:
- Case Study 1 : A patient undergoing abdominal surgery demonstrated effective muscle relaxation with this compound without significant adverse effects when monitored closely.
- Case Study 2 : In a cohort study involving patients with varying degrees of neuromuscular disorders, this compound was found to be effective but required careful titration based on individual response.
Q & A
Q. Methodological Recommendations
- Experimental Design : Use balanced crossover designs to compare this compound with succinylcholine or d-tubocurarine, controlling for muscle type (e.g., fast-twitch vs. slow-twitch) .
- Data Analysis : Apply nonlinear regression models to fit dose-response curves and calculate Hill coefficients for receptor cooperativity .
- Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly for protocols involving respiratory paralysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
